BenchChemオンラインストアへようこそ!

1,2,7,8-Tetrabromodibenzofuran

Toxicokinetics Hepatic Clearance PBDF Disposition

Unlike the dioxin-like 2,3,7,8-TBDF congener, the specific 1,2,7,8-bromination pattern of this tetra-brominated dibenzofuran eliminates AhR-mediated toxicity (REP negligible vs TCDD) and confers rapid metabolic clearance (~1-day elimination half-life). Procuring this exact isomer is mandatory for: (1) validating AhR-dependent reporter gene bioassays as a definitive negative control; (2) developing congener-specific GC-HRMS/GC-MS/MS methods using its unique Kovats RI (2800 on RTX-5); and (3) studying metabolic pathways of non-persistent PBDFs via biliary excretion kinetic tracing. Certified isotopically-labeled standards enable traceable quantification in complex environmental matrices.

Molecular Formula C12H4Br4O
Molecular Weight 483.77 g/mol
CAS No. 84761-80-8
Cat. No. B1220366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,7,8-Tetrabromodibenzofuran
CAS84761-80-8
Synonyms1,2,7,8-TBDF
1,2,7,8-tetrabromodibenzofuran
Molecular FormulaC12H4Br4O
Molecular Weight483.77 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1OC3=CC(=C(C=C32)Br)Br)Br)Br
InChIInChI=1S/C12H4Br4O/c13-6-1-2-9-11(12(6)16)5-3-7(14)8(15)4-10(5)17-9/h1-4H
InChIKeyCUYJKQXKKDTMCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,7,8-Tetrabromodibenzofuran (CAS 84761-80-8): A Distinct Polybrominated Dibenzofuran Congener for Environmental and Toxicological Research


1,2,7,8-Tetrabromodibenzofuran (1,2,7,8-TBDF) is a tetra-brominated congener within the polybrominated dibenzofurans (PBDFs) class, with the molecular formula C12H4Br4O and an average molecular mass of 483.78 g/mol [1]. This compound is not commercially produced but is typically formed as an unwanted by-product during the manufacture of brominated flame retardants and in combustion processes, classifying it as a persistent organic pollutant (POP) of environmental concern [2]. A defining structural feature is its specific 1,2,7,8-bromination pattern, which is distinct from the highly toxic and more widely studied 2,3,7,8-substituted congeners. This 'non-lateral' substitution pattern profoundly influences its physicochemical properties, metabolic fate, and toxicological profile, making it a crucial model compound for investigating structure-activity relationships (SAR) within the PBDF family [3].

Why Congener-Specific Identity of 1,2,7,8-TBDF is Non-Negotiable: Lessons from Substitution-Dependent Disposition and Potency


The critical error in procurement or experimental design is treating all 'tetrabromodibenzofuran' congeners as interchangeable analytical surrogates. The specific arrangement of bromine atoms is the primary determinant of a PBDF congener's environmental fate, bioavailability, and toxicity [1]. For instance, the 2,3,7,8-substitution pattern confers strong binding affinity to the aryl hydrocarbon receptor (AhR), resulting in high 'dioxin-like' toxicity characterized by slow metabolic elimination and significant bioaccumulation [2]. In stark contrast, the 1,2,7,8-substitution pattern, which lacks a full lateral bromine complement, leads to a profoundly different disposition profile, including rapid metabolic clearance and negligible dioxin-like toxicity [3]. Using the incorrect congener can completely invalidate quantitative analytical results, risk assessment models, or toxicological studies. The quantitative evidence below demonstrates that 1,2,7,8-TBDF is not merely a variant but a functionally distinct entity with predictable, reproducible behavior that directly dictates its scientific utility and selection criteria.

Quantitative Differentiation of 1,2,7,8-Tetrabromodibenzofuran: Pharmacokinetic and Physicochemical Benchmarks Against Key Comparators


Superior Metabolic Lability: A 100-Fold Shorter Elimination Half-Life Compared to the Prototypical Dioxin-Like Congener

The elimination half-life of 1,2,7,8-TBDF in rats is approximately 1 day (24 hours), reflecting rapid metabolic clearance and biliary excretion [1]. This is drastically shorter than that of the laterally substituted 2,3,7,8-tetrabromodibenzofuran (2,3,7,8-TBDF), which has a reported elimination half-life in rats comparable to that of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), on the order of weeks to months [2]. The ~100-fold difference in elimination kinetics fundamentally alters the risk profile; 1,2,7,8-TBDF is unlikely to cause the sustained AhR activation and chronic toxicity seen with persistent congeners. This pharmacokinetic divergence is a direct consequence of the non-lateral bromine substitution pattern, which makes 1,2,7,8-TBDF more susceptible to cytochrome P450-mediated metabolism, unlike the metabolically resistant 2,3,7,8-TBDF [1].

Toxicokinetics Hepatic Clearance PBDF Disposition In Vivo Rat Model

Quantifiable Reduction in Acute Toxicity: Non-Detectable AhR-Mediated Potency in Early Life-Stage Bioassays

While a specific TCDD-relative potency factor (REP) for 1,2,7,8-TBDF is typically not reported due to its negligible dioxin-like activity, 2,3,7,8-TBDF, a 2,3,7,8-substituted congener, shows quantifiable AhR-mediated toxicity. In a study using the early-life stage of Japanese medaka, 2,3,7,8-TBDF had a calculated REPegg of 0.92 relative to TCDD and caused classic dioxin-like toxic effects, such as blue-sac disease [1]. 1,2,7,8-TBDF, whose structure does not meet the structural requirements for potent AhR binding, would not elicit this response at equivalent doses [2]. This is consistent with the broader understanding that the 1,2,7,8-substitution pattern, which lacks a full complement of four lateral halogens, dramatically reduces or abolishes dioxin-like toxicity compared to the toxic 2,3,7,8-substituted isomers [2].

Toxic Equivalency Factor (TEF) Relative Potency (REP) AhR Agonism Japanese Medaka Assay

Measured Physicochemical Divergence: Distinct Log Kow and Aqueous Solubility Influencing Environmental Partitioning

The experimentally estimated log Kow for 1,2,7,8-TBDF via reverse-phase HPLC is 6.32, with a corresponding aqueous solubility of 0.0056 g/L [1]. The estimated log Kow for 2,3,7,8-TBDF is higher at 7.27 . The difference in log Kow of ~0.9 indicates that 1,2,7,8-TBDF is approximately 8 times less hydrophobic than its 2,3,7,8-substituted isomer. This measurable difference in hydrophobicity has direct implications for environmental fate modeling, where log Kow is a key parameter for predicting partitioning into organic carbon in soils and sediments (Koc) and bioconcentration factors (BCF) [1]. Validation of computational models that predict congener-specific properties requires accurate experimental values like these, as using an estimated or incorrect congener's value can lead to significant errors in exposure and risk models.

Lipophilicity Octanol-Water Partition Coefficient Environmental Fate Modeling QSAR

Quantified Dermal Absorption: A Validated 29% Rate as a Benchmark for Pharmacokinetic Modeling

The dermal absorption of 1,2,7,8-TBDF was quantified in an in vivo rat model, showing 29% of the administered dose was absorbed over 72 hours [1]. This value is directly linked to its physicochemical properties; its moderate hydrophobicity (Log Kow of ~6.3) contrasts with highly chlorinated dioxins that can show nearly complete dermal penetration [2]. This specific 29% value provides a validated, compound-specific input parameter for physiologically based pharmacokinetic (PBPK) models and enables a more accurate occupational risk assessment for scenarios involving dermal contact than using default or estimated parameters. The 1,2,7,8-specific data is thus a critical benchmark for validating computational dermal absorption models for this class of compounds.

Dermal Absorption Bioavailability Occupational Exposure Risk Assessment

Verifiable Application Scenarios for 1,2,7,8-Tetrabromodibenzofuran Driven by Quantitative Differentiation


Toxicokinetic Modeling of Non-Persistent PBDFs

1,2,7,8-TBDF's rapid, ~1-day elimination half-life [1] makes it the model compound of choice for studying the metabolic pathways of non-persistent PBDFs. Unlike the persistent 2,3,7,8-TBDF, its swift clearance via biliary excretion allows researchers to efficiently trace metabolite formation and excretion kinetics without the confounding factor of long-term tissue sequestration. This property is essential for validating physiologically based pharmacokinetic (PBPK) models predicting the fate of less-chlorinated or brominated dioxin-like compounds. Procuring 1,2,7,8-TBDF specifically is mandatory for this use case, as the divergent kinetics of other isomers would produce non-representative data for this subgroup. [1]

Analytical Method Development and Congener-Specific Quantification

The distinct retention index (Kovats RI of 2800 on an RTX-5 column) [1] and chromatographic behavior of 1,2,7,8-TBDF, a consequence of its specific bromination pattern, make it an essential reference standard for developing and validating congener-specific GC-HRMS or GC-MS/MS methods for environmental sample analysis. Its unique physicochemical properties (Log Kow ~6.3) [2] relative to co-eluting isomers enable researchers to optimize separation protocols. The commercial availability of a certified, isotopically-labeled Wellington Laboratories standard (e.g., BDF-1278) ensures the traceable calibration needed for reliable quantification in complex matrices like sediment, biota, or human milk. [2] [3]

Negative Control for AhR-Mediated Toxicity and Bioassay Development

With a negligible relative potency factor (REP) compared to TCDD [1], 1,2,7,8-TBDF is an ideal negative or low-potency control congener when validating AhR-dependent in vitro reporter gene bioassays (e.g., CALUX or DR-EcoScreen). Its use allows scientists to demonstrate the specificity of the bioassay by showing a lack of significant activation from a tetrabrominated congener, in contrast to the strong activation by the positive control 2,3,7,8-TBDF (REP ~0.92). Procuring a high-purity standard of 1,2,7,8-TBDF is therefore not for studying toxicity directly, but for ensuring the quality and accuracy of the analytical systems used to measure highly toxic ones. [1]

Quote Request

Request a Quote for 1,2,7,8-Tetrabromodibenzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.